molecular formula C8H12O4 B6166110 1,5-dimethyl (2E)-3-methylpent-2-enedioate CAS No. 81061-92-9

1,5-dimethyl (2E)-3-methylpent-2-enedioate

Cat. No.: B6166110
CAS No.: 81061-92-9
M. Wt: 172.2
InChI Key:
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Description

1,5-dimethyl (2E)-3-methylpent-2-enedioate is an organic compound with a complex structure that includes multiple methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl (2E)-3-methylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl (2E)-3-methylpent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1,5-dimethyl (2E)-3-methylpent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl (2E)-3-methylpent-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-2-pentene: Similar structure but lacks the ester functional group.

    3-methylpent-2-enedioic acid: Similar backbone but in acid form rather than ester.

    Dimethyl maleate: Another ester with a similar double bond configuration.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2E)-3-methylpent-2-enedioate involves the condensation of two molecules of acetylacetone with one molecule of methyl vinyl ketone followed by esterification with methanol.", "Starting Materials": [ "Acetylacetone", "Methyl vinyl ketone", "Methanol", "Sodium methoxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Step 1: Condensation of acetylacetone with methyl vinyl ketone in the presence of sodium methoxide as a base and sulfuric acid as a catalyst to form 1,5-dimethyl-3-oxohept-2-ene.", "Step 2: Esterification of 1,5-dimethyl-3-oxohept-2-ene with methanol in the presence of sulfuric acid as a catalyst to form 1,5-dimethyl (2E)-3-methylpent-2-enedioate.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 4: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain the final product." ] }

CAS No.

81061-92-9

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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